Pigment red 48

Description

The exact mass of the compound this compound is 463.9821735 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

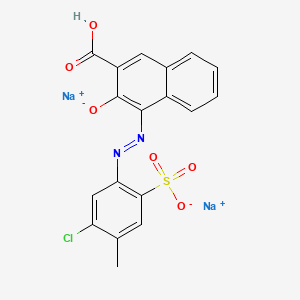

Structure

3D Structure of Parent

Properties

CAS No. |

3564-21-4 |

|---|---|

Molecular Formula |

C18H13ClN2NaO6S |

Molecular Weight |

443.8 g/mol |

IUPAC Name |

disodium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate |

InChI |

InChI=1S/C18H13ClN2O6S.Na/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27); |

InChI Key |

RALYBEYLLNTKKH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Pigment Red 48:1 for Material Science Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Pigment Red 48:1 (C.I. 15865:1), a monoazo barium salt pigment widely utilized in material science. This document details the pigment's core characteristics, its synthesis, and standardized experimental protocols for its evaluation within various matrices, particularly polymers.

Core Chemical and Physical Properties

This compound:1 is a synthetic organic pigment valued for its bright, yellowish-red shade and good color strength.[1][2][3][4] Its chemical structure, a barium salt of a sulfonated azo dye, imparts properties crucial for its application in plastics, coatings, and inks.[5]

Chemical Identification and Structure

The fundamental identity of this compound:1 is defined by its CAS number and chemical formula.

| Property | Value |

| CI Name | This compound:1 |

| CI Number | 15865:1 |

| CAS Number | 7585-41-3 |

| Molecular Formula | C₁₈H₁₁BaClN₂O₆S |

| Molecular Weight | 556.14 g/mol |

| Chemical Structure | Barium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate |

Table 1: Chemical Identification of this compound:1.[5][6]

Physical and Performance Properties

The performance of this compound:1 in material applications is dictated by its physical properties, which are summarized below.

| Property | Value | Test Method |

| Appearance | Bright yellowish-red powder | Visual |

| Density | 1.6 - 1.9 g/cm³ | ASTM D153 |

| Oil Absorption | 35-50 ml/100g | ASTM D281 |

| Heat Stability (in PE) | 200-240 °C for 5 minutes | ASTM D3012 |

| Lightfastness (in PVC) | 3 (on 1-8 Blue Wool Scale) | ISO 105-B02 |

| Migration Resistance (in PVC) | Good | ASTM D5517 |

| Solubility | Insoluble in water and most organic solvents | - |

| Acid Resistance | Fair to Good | Internal Method |

| Alkali Resistance | Poor to Fair | Internal Method |

Table 2: Physical and Performance Properties of this compound:1.[2][4][7]

Synthesis of this compound:1

The synthesis of this compound:1 is a multi-step chemical process involving diazotization, azo coupling, and laking.[1][5][8]

References

- 1. This compound:1 - Ataman Kimya [atamanchemicals.com]

- 2. This compound:1 [jnogilvychem.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. This compound:1 Manufacturer & Supplier | Fineland Chem [finelandchem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound:1 | CymitQuimica [cymitquimica.com]

- 7. spanchemicals.com [spanchemicals.com]

- 8. This compound:1 | 7585-41-3 | Benchchem [benchchem.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Pigment Red 48 Calcium Salt (C.I. Pigment Red 48:2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Pigment Red 48 calcium salt, also known as C.I. This compound:2. This brilliant red organic pigment is widely utilized in various industrial applications, including printing inks, plastics, paints, and coatings.[1][2] This document details the chemical synthesis, experimental protocols for its characterization, and a summary of its key physicochemical properties.

Synthesis of this compound Calcium Salt

The synthesis of this compound calcium salt is a multi-step process that involves the diazotization of an aromatic amine followed by an azo coupling reaction and subsequent metal salt precipitation, often referred to as "laking". The primary precursors for this synthesis are 2-Amino-4-chloro-5-methylbenzenesulfonic acid (also known as 2B acid) and 3-Hydroxy-2-naphthoic acid (BONA or 2,3-acid).[1][3]

The overall reaction can be summarized in three key stages:

-

Diazotization of 2B Acid: 2-Amino-4-chloro-5-methylbenzenesulfonic acid is treated with sodium nitrite (B80452) in an acidic medium (typically hydrochloric acid) at low temperatures to form a diazonium salt.[4][5]

-

Azo Coupling: The resulting diazonium salt is then coupled with 3-Hydroxy-2-naphthoic acid. This electrophilic substitution reaction forms the azo chromophore, which is responsible for the pigment's color.[4]

-

Laking/Precipitation: The water-soluble azo dye is then converted into an insoluble pigment by precipitation with a calcium salt, typically calcium chloride. This forms the final this compound calcium salt.[4]

Experimental Protocol for Synthesis

The following protocol is a representative example based on methodologies described in the literature.[4][5]

Materials:

-

2-Amino-4-chloro-5-methylbenzenesulfonic acid (2B Acid)

-

3-Hydroxy-2-naphthoic acid (BONA)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (B78521) (NaOH)

-

Calcium Chloride (CaCl₂)

-

Deionized Water

Procedure:

-

Preparation of the Diazo Component:

-

Disperse 2-Amino-4-chloro-5-methylbenzenesulfonic acid in deionized water.

-

Add concentrated hydrochloric acid and stir to form a fine suspension.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in deionized water while maintaining the temperature below 5 °C.

-

Stir the mixture for 1-2 hours at this temperature to ensure complete diazotization.

-

-

Preparation of the Coupling Component:

-

In a separate vessel, dissolve 3-Hydroxy-2-naphthoic acid in a dilute solution of sodium hydroxide in deionized water.

-

Stir until a clear solution is obtained.

-

-

Azo Coupling and Laking:

-

Slowly add the cold diazonium salt solution to the solution of the coupling component.

-

Maintain the temperature below 10 °C during the addition.

-

A red precipitate will form. Stir the reaction mixture for several hours to ensure complete coupling.

-

Heat the suspension to approximately 80-90 °C.

-

Add a solution of calcium chloride in deionized water to the heated suspension to precipitate the calcium salt of the pigment.

-

Maintain the temperature and stir for an additional 1-2 hours to complete the laking process and to control the particle size and crystal form of the pigment.

-

-

Isolation and Drying:

-

Filter the hot suspension and wash the pigment cake with hot deionized water until the filtrate is free of soluble salts.

-

Dry the pigment in an oven at 80-100 °C to a constant weight.

-

The resulting product is a brilliant red powder of this compound calcium salt.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound calcium salt.

Characterization of this compound Calcium Salt

A comprehensive characterization of the synthesized pigment is crucial to ensure its quality, performance, and suitability for various applications. The following sections detail the key analytical techniques used and present typical data in a structured format.

Spectroscopic Characterization

2.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the pigment's molecular structure, confirming its chemical identity.

Experimental Protocol:

-

Instrument: A standard FT-IR spectrometer.

-

Sample Preparation: The dry pigment powder is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.

-

Analysis: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

Data Summary:

| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |

| ~3400 | O-H stretching (of water of hydration) |

| ~3080 | Aromatic C-H stretching |

| ~1620 | C=O stretching (from the keto-hydrazone tautomer) |

| ~1590 | N=N stretching (azo group) and aromatic C=C stretching |

| ~1450 | Aromatic C=C stretching |

| ~1200 | SO₃⁻ symmetric stretching (sulfonate group) |

| ~1040 | SO₃⁻ asymmetric stretching (sulfonate group) |

| ~820 | C-H out-of-plane bending |

| ~750 | C-Cl stretching |

2.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the pigment, which are responsible for its color.

Experimental Protocol:

-

Instrument: A UV-Vis spectrophotometer.

-

Sample Preparation: The pigment is dispersed in a suitable solvent (e.g., dimethylformamide) or analyzed as a solid film.

-

Analysis: The absorption spectrum is recorded in the visible range (typically 400-700 nm).

Data Summary:

| Parameter | Value |

| λmax (in solution) | ~510-530 nm |

| Color | Brilliant Red |

X-ray Diffraction (XRD) Analysis

XRD is used to determine the crystalline structure of the pigment. This compound:2 typically exists as a monohydrate (α-phase).[1] Upon heating to around 200 °C, it can transform into an anhydrate β-phase.[1]

Experimental Protocol:

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation.

-

Sample Preparation: The dry pigment powder is packed into a sample holder.

-

Analysis: The diffraction pattern is recorded over a 2θ range of 5° to 50°.

Data Summary:

| Crystalline Phase | Key 2θ Diffraction Peaks (°) |

| α-phase (monohydrate) | ~6.5, 13.0, 26.5 |

| β-phase (anhydrate) | Varies from the α-phase, indicating a change in crystal structure |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the pigment.

Experimental Protocol:

-

Instrument: A simultaneous TGA/DSC analyzer.

-

Sample Preparation: A small amount of the dry pigment powder is placed in an alumina (B75360) or platinum crucible.

-

Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

Data Summary:

| Temperature Range (°C) | Observation |

| 130 - 250 | Weight loss corresponding to the removal of one molecule of water (dehydration of the monohydrate form). |

| > 270 | Onset of significant thermal decomposition. |

Particle Size and Morphology Analysis

The particle size, size distribution, and morphology of the pigment particles are critical for their application properties, such as dispersibility, tinctorial strength, and opacity. These are typically analyzed using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).

Experimental Protocol:

-

Instrument: SEM or TEM.

-

Sample Preparation for SEM: The dry pigment powder is mounted on a stub using conductive tape and sputter-coated with a conductive material (e.g., gold).

-

Sample Preparation for TEM: The pigment is dispersed in a suitable solvent, and a drop of the dispersion is placed on a carbon-coated copper grid and allowed to dry.

-

Analysis: The microscopes are used to visualize the pigment particles and measure their size and shape.

Data Summary:

| Parameter | Typical Value |

| Average Particle Size | 100 - 200 nm[2][3] |

| Morphology | Irregular, rod-like, or platelet-like crystals |

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound calcium salt.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound calcium salt. The synthesis is a well-established process involving diazotization, azo coupling, and laking. A thorough characterization using a suite of analytical techniques is essential to control the physicochemical properties of the pigment, which in turn dictate its performance in various applications. The data and protocols presented herein serve as a valuable resource for researchers and scientists working with this important class of organic pigments.

References

Spectroscopic Analysis of Pigment Red 48 Variants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of C.I. Pigment Red 48 and its variants. This compound (C.I. 15865) is a monoazo pigment characterized by its vibrant red hue and wide range of industrial applications. The common variants are metal salts of the azo dye, forming what are known as "lakes." The specific metal cation—barium, calcium, strontium, or manganese—significantly influences the pigment's exact shade, lightfastness, and other physicochemical properties. A thorough understanding of their spectroscopic characteristics is crucial for quality control, formulation development, and stability studies.

Chemical Structures of this compound Variants

The core structure of this compound is derived from the coupling of diazotized 2-amino-4-chloro-5-methylbenzenesulfonic acid with 3-hydroxy-2-naphthoic acid. The variants are formed by precipitation with different metal salts.

Caption: Molecular structures of this compound variants.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the different variants of this compound. These values are compiled from various sources and represent typical findings.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the pigment molecules. The table below lists the characteristic vibrational bands.

| Wavenumber (cm⁻¹) | Assignment | This compound:1 (Ba) | This compound:2 (Ca) | This compound:3 (Sr) | This compound:4 (Mn) |

| ~3400 | O-H stretching (adsorbed water) | ✓ | ✓ | ✓ | ✓ |

| ~3080 | Aromatic C-H stretching | ✓ | ✓ | ✓ | ✓ |

| ~1620 | C=O stretching (carboxylate) | ✓ | ✓ | ✓ | ✓ |

| ~1580 | N=N stretching (azo group) | ✓ | ✓ | ✓ | ✓ |

| ~1480 | Aromatic C=C stretching | ✓ | ✓ | ✓ | ✓ |

| ~1250 | SO₃⁻ stretching (sulfonate) | ✓ | ✓ | ✓ | ✓ |

| ~1180 | C-O stretching | ✓ | ✓ | ✓ | ✓ |

| ~820 | C-H out-of-plane bending | ✓ | ✓ | ✓ | ✓ |

| ~780 | C-Cl stretching | ✓ | ✓ | ✓ | ✓ |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying the azo linkage and the aromatic backbone.

| Wavenumber (cm⁻¹) | Assignment | This compound:1 (Ba) | This compound:2 (Ca) | This compound:3 (Sr) | This compound:4 (Mn) |

| ~1593 | Aromatic C=C stretching | ✓ | ✓ | 1593 (vs) | Data not available |

| ~1555 | N=N stretching (azo group) | ✓ | ✓ | 1555 (m) | Data not available |

| ~1487 | Aromatic C=C stretching | ✓ | ✓ | 1487 (vs) | Data not available |

| ~1378 | C-H bending | ✓ | ✓ | 1378 (vs) | Data not available |

| ~1264 | C-N stretching | ✓ | ✓ | 1264 (m) | Data not available |

| ~1181 | C-O stretching | ✓ | ✓ | 1181 (s) | Data not available |

| ~495 | Metal-Oxygen vibration | Data not available | Data not available | 495 (m) | Data not available |

(vs = very strong, s = strong, m = medium)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to characterize the electronic transitions responsible for the pigment's color. The maximum absorption wavelength (λmax) is a key parameter.

| Pigment Variant | Solvent System | λmax (nm) |

| This compound:1 (Ba) | DMF | ~490-510 |

| This compound:2 (Ca) | DMF | ~500-520 |

| This compound:3 (Sr) | DMF | ~495-515 |

| This compound:4 (Mn) | DMF | ~510-530 |

Note: λmax values can shift depending on the solvent and the aggregation state of the pigment.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

FTIR Spectroscopy Protocol

Caption: Workflow for FTIR analysis of this compound.

Methodology:

-

Sample Preparation: A small amount of the pigment powder (approximately 1 mg) is intimately mixed with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 32 to 64 scans are co-added. A background spectrum of a pure KBr pellet is also recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final absorbance spectrum. Baseline correction and peak picking are performed using the spectrometer's software.

Raman Spectroscopy Protocol

Caption: Workflow for Raman analysis of this compound.

Methodology:

-

Sample Preparation: A small amount of the pigment powder is placed on a clean microscope slide. No further preparation is typically needed.

-

Instrumentation: A Raman spectrometer equipped with a microscope is used. A near-infrared laser (e.g., 785 nm) is often chosen to minimize fluorescence.

-

Data Acquisition: The laser is focused on the pigment particles using a high-power objective (e.g., 50x or 100x). The laser power is kept low (typically below 10 mW) to prevent thermal degradation of the pigment. Spectra are collected with appropriate integration times and accumulations to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data is processed to remove cosmic rays and subtract the background fluorescence. Peak positions and intensities are then determined.

UV-Vis Spectroscopy Protocol

Caption: Workflow for UV-Vis analysis of this compound.

Methodology:

-

Sample Preparation: A stock solution of the pigment is prepared in a suitable solvent, such as N,N-dimethylformamide (DMF), where the pigment has adequate solubility. This stock solution is then diluted to an appropriate concentration to ensure that the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: A cuvette containing the pure solvent is used as a blank to zero the instrument. The sample cuvette is then placed in the beam path, and the absorption spectrum is recorded over the desired wavelength range (e.g., 300-800 nm).

-

Data Processing: The resulting spectrum is analyzed to determine the wavelength of maximum absorption (λmax).

Synthesis Pathway

The synthesis of this compound variants involves a two-step process: diazotization followed by azo coupling and subsequent precipitation.

Caption: Synthesis of this compound variants.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound variants. For more detailed analysis, it is recommended to consult specialized literature and spectral databases.

Technical Guide: Physicochemical Properties of Cloprostenol Sodium

An in-depth technical guide on the physicochemical properties of Cloprostenol (B1669231) Sodium is provided below. Please note that the initially provided CAS number, 7585-41-3, corresponds to Pigment Red 48:1. The content of this guide focuses on Cloprostenol Sodium, a compound more relevant to the specified audience of researchers and drug development professionals. Various CAS numbers are associated with Cloprostenol Sodium, including 55028-72-3 (racemic mixture) and 62561-03-9 ((+)-enantiomer).

Introduction: Cloprostenol sodium is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α). It is a potent luteolytic agent, primarily used in veterinary medicine to control the reproductive cycle in livestock. Its biological activity is predominantly attributed to the dextrorotatory ((+)-) enantiomer, which functions as a selective agonist for the prostaglandin F2α receptor (FP receptor). This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and relevant biological pathways.

Chemical and Physical Properties

Cloprostenol sodium is typically supplied as a white to off-white crystalline or amorphous hygroscopic powder.[1][2] Its properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Reference |

| Chemical Name | sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | [3][4] |

| Synonyms | (±)-Cloprostenol sodium salt, DL-Cloprostenol, Estrumate | [3][5][6] |

| Molecular Formula | C₂₂H₂₈ClNaO₆ | [3][7][8] |

| Molecular Weight | 446.9 g/mol | [3][7][8] |

| CAS Numbers | 55028-72-3 (racemic), 62561-03-9 ((+)-enantiomer) | [3][8] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 68-70 °C | [9] |

| >62°C (dec.) | [] | |

| 105-110 °C | [2] | |

| Boiling Point | 628 °C at 760 mmHg (for free acid) | [] |

| pKa | 4.57 | [] |

| Appearance | White to off-white solid/powder | [1][2][] |

| Light brown powder | [9] | |

| Purity | ≥98% | [7][8] |

| UV/Vis (λmax) | 220, 275, 282 nm | [8] |

| Storage | -20°C, desiccated, under inert atmosphere | [7][9][] |

| Stability | ≥2 years at -20°C | [7] |

Table 3: Solubility Data

| Solvent | Solubility | Reference |

| Water | >10 mg/mL | [9] |

| 150 mg/mL (sonication recommended) | [11] | |

| PBS (pH 7.2) | ~1 mg/mL (racemic) | [6][7] |

| ~35 mg/mL ((+)-enantiomer) | [8] | |

| Ethanol | ~50 mg/mL | [7][8] |

| DMSO | ~50 mg/mL (racemic) | [6][7] |

| ~60 mg/mL ((+)-enantiomer) | [8] | |

| Dimethylformamide (DMF) | ~50 mg/mL (racemic) | [6][7] |

| ~130 mg/mL ((+)-enantiomer) | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of physicochemical properties. Below are representative protocols for key analytical procedures.

2.1. Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of Cloprostenol sodium and to quantify any related impurities.

-

Chromatographic System:

-

Mobile Phase: A filtered and degassed mixture of chromatographic solvent hexane, dehydrated alcohol, and glacial acetic acid (900:100:1). Adjustments may be necessary for system suitability.[12] For enantioselective analysis, a mobile phase of acetonitrile-sodium dihydrogenphosphate (pH 3.0; 20mM) (33:67, v/v) can be used.[13][14]

-

Standard Preparation: Accurately weigh a quantity of USP Cloprostenol Sodium RS, dissolve in dehydrated alcohol, and dilute to a known concentration of about 0.8 mg/mL.[12]

-

Assay Preparation: Accurately weigh a quantity of the Cloprostenol Sodium sample, dissolve in dehydrated alcohol, and dilute to a final concentration of about 0.8 mg/mL.[12]

-

Procedure:

-

Inject equal volumes (e.g., 5 µL) of the Standard preparation and the Assay preparation into the chromatograph.

-

Record the chromatograms for a total time of not less than twice the retention time of the main cloprostenol peak.

-

Measure the peak responses.

-

The purity is calculated by comparing the peak area of the analyte in the Assay preparation to that in the Standard preparation. The percentage of each impurity is calculated based on its peak area relative to the total area of all peaks.[12]

-

2.2. Solubility Determination

A common method for determining solubility is the shake-flask method.

-

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

-

Procedure:

-

Add an excess amount of Cloprostenol sodium to a known volume of the solvent (e.g., water, PBS, ethanol) in a vial.

-

Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

After agitation, allow the suspension to settle. Centrifuge the sample to separate the undissolved solid.

-

Carefully withdraw an aliquot from the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of the dissolved Cloprostenol sodium using a validated analytical method (e.g., HPLC-UV).

-

The solubility is expressed in mg/mL or Molarity.

-

2.3. Synthesis and Enantiomeric Separation

The commercial production of Cloprostenol sodium involves a multi-step synthesis, often based on the Corey synthesis route for prostaglandins.[1][15] This process creates a racemic mixture of the (+)- and (-)-enantiomers.[16] Since the biological activity resides in the (+)-enantiomer, separation is a critical step.[16][17]

-

Separation Method: Chiral Chromatography: This is the industry-standard method for separating the enantiomers with high precision.[18]

-

Principle: A mixture of the enantiomers is passed through a column containing a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates.[18]

-

Procedure: The racemic mixture is injected into a chiral HPLC column (e.g., Chiralcel OD-RH). An optimized mobile phase is used to achieve baseline separation of the two enantiomers, which are then collected as they elute from the column at different times.[13][18]

-

Signaling Pathways and Experimental Workflows

3.1. Prostaglandin F2α Receptor Signaling Pathway

Cloprostenol acts as an agonist at the Prostaglandin F2α (FP) receptor, which is a G-protein coupled receptor (GPCR). The activation of this pathway leads to various physiological effects, including luteolysis and smooth muscle contraction.

Caption: FP Receptor signaling pathway activated by Cloprostenol.

3.2. Experimental Workflow: HPLC Purity Analysis

The following diagram illustrates a typical workflow for analyzing the purity of a Cloprostenol sodium sample using HPLC.

References

- 1. Cloprostenol sodium [sitem.herts.ac.uk]

- 2. Cloprostenol Sodium BP EP USP CAS 55028-72-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. Cloprostenol Sodium | C22H28ClNaO6 | CID 17756794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cloprostenol Sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. (+/-)-Cloprostenol sodium salt hydrate ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 11. Cloprostenol sodium salt | Prostaglandin Receptor | TargetMol [targetmol.com]

- 12. drugfuture.com [drugfuture.com]

- 13. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ema.europa.eu [ema.europa.eu]

- 17. caymanchem.com [caymanchem.com]

- 18. originbiopharma.com [originbiopharma.com]

An In-depth Technical Guide to the Solubility of Pigment Red 48:2 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Understanding Pigment Red 48:2 Solubility

This compound:2 is generally characterized by its low solubility in most common organic solvents, a property that contributes to its desirable characteristics in applications such as inks, plastics, and coatings, where bleeding and migration are undesirable.[1] However, for certain applications and research purposes, understanding its solubility profile in various organic media is crucial.

A screening assessment by Canadian authorities, referencing a 2012 ECHA (European Chemicals Agency) dossier, indicates that this compound:2 is soluble in specific polar aprotic solvents and methanol, while being insoluble in others like acetone (B3395972) and ethanol.[2] This suggests that the solubility is highly dependent on the nature of the solvent.

Qualitative Solubility and Solvent Fastness Data

The following table summarizes the available qualitative solubility and solvent fastness data for this compound:2. It is important to distinguish between "solubility" (the formation of a true solution) and "solvent fastness" or "resistance" (the ability of the pigment to resist color change or bleeding upon exposure to a solvent). The fastness ratings are typically on a scale of 1 to 5 or 1 to 8, where a higher number indicates better resistance.

| Organic Solvent | Solubility Status | Solvent Fastness/Resistance (Rating) |

| Polar Aprotic Solvents | ||

| Dimethylformamide (DMF) | Soluble | Not specified |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Not specified |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Not specified |

| Polar Protic Solvents | ||

| Methanol | Soluble | Not specified |

| Ethanol | Insoluble | 4-5 (Very Good) |

| Non-Polar/Moderately Polar Solvents | ||

| Acetone | Not soluble | 4-5 (Ketone - Very Good) |

| 1,4-Dioxane | Not soluble | Not specified |

| Acetonitrile | Not soluble | Not specified |

| Xylene | Not specified | 4-5 (Very Good) |

| Ethyl Acetate | Not specified | 4-5 (Very Good) |

| Methyl Ethyl Ketone (MEK) | Not specified | 3-4 (Good to Very Good) |

| Butyl Acetate | Not specified | 4-5 (Very Good) |

| Benzene | Not specified | 4-5 (Very Good) |

Note: The qualitative solubility data is based on a 2012 ECHA registration dossier as cited in a Canadian government screening assessment. Solvent fastness data is compiled from various technical data sheets.

Experimental Protocol for Determination of Pigment Solubility

While a specific standardized method for the quantitative determination of this compound:2 solubility in organic solvents is not available in the reviewed literature, a general experimental protocol can be outlined based on established laboratory practices for measuring the solubility of sparingly soluble compounds.

Objective: To determine the saturation solubility of this compound:2 in a given organic solvent at a specified temperature.

Materials:

-

This compound:2 (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Volumetric flasks

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatograph (HPLC)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound:2 and add it to a series of volumetric flasks, each containing a known volume of the selected organic solvent.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Clarification:

-

After the equilibration period, allow the flasks to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To separate the undissolved pigment, centrifuge the suspensions at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered solution with the same solvent as necessary to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound:2 in the diluted solution using a calibrated UV-Vis spectrophotometer (at the wavelength of maximum absorbance, λmax) or a calibrated HPLC system.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound:2 of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the absorbance (for UV-Vis) or peak area (for HPLC) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound:2 in the experimental samples.

-

Calculate the solubility in units such as g/L or mg/mL, taking into account any dilution factors.

-

Visual Representation of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a pigment in an organic solvent.

Caption: Generalized workflow for pigment solubility determination.

Conclusion

While this compound:2 is largely insoluble in many common organic solvents, it exhibits solubility in specific polar aprotic solvents like DMF, DMSO, and NMP, as well as in methanol. The lack of publicly available quantitative solubility data highlights a gap in the technical literature for this pigment. The provided generalized experimental protocol offers a robust framework for researchers to quantitatively determine the solubility of this compound:2 in various organic media, which is essential for specialized applications and for a more complete understanding of its chemical properties. Further research to quantify the solubility of this compound:2 in the aforementioned solvents would be a valuable contribution to the field.

References

Crystal Structure Analysis of Monoazo Lake Pigments: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides an in-depth technical guide to the core principles and methodologies employed in the crystal structure analysis of monoazo lake pigments. It details the prevalent experimental protocols, focusing on X-ray diffraction techniques, and presents key crystallographic data for prominent pigments in a comparative format.

Introduction: The Structural Significance of Monoazo Lake Pigments

Monoazo lake pigments are a significant class of synthetic organic colorants, characterized by a single azo group (-N=N-) and rendered insoluble through the formation of a salt with a metal cation, typically Ca²⁺ or Ba²⁺.[1][2] Their application is widespread, from printing inks and plastics to coatings.[3][4] The final color, lightfastness, thermal stability, and dispersibility of these pigments are not solely determined by their molecular structure but are critically dependent on their solid-state crystal structure—the specific arrangement of molecules in the crystal lattice.[2][5]

A crucial aspect of their structure is the existence of tautomerism. Many monoazo pigments, particularly those based on β-naphthol, exist predominantly in the more stable keto-hydrazone form rather than the classical azo-enol form in the solid state.[1][6][7] This structural nuance has profound implications for the pigment's properties. Consequently, detailed crystal structure analysis is indispensable for understanding structure-property relationships and for the rational design of new pigments with enhanced performance characteristics.

The primary challenge in this field is the inherent low solubility of pigments, which makes growing single crystals suitable for conventional analysis exceptionally difficult.[7][8] Therefore, the analysis of microcrystalline powders using X-ray powder diffraction (XRPD) has become the cornerstone technique.[9][10]

Core Analytical Technique: X-ray Powder Diffraction (XRPD)

X-ray powder diffraction is the most powerful and widely used technique for determining the crystal structure of monoazo lake pigments.[9][10] Unlike single-crystal XRD, which requires a relatively large, perfect crystal, XRPD can be performed on polycrystalline powders, which is the typical form of these pigments. The technique relies on the principle that a crystalline material will diffract an incident X-ray beam at specific angles (2θ), producing a unique diffraction pattern that serves as a fingerprint of its crystal structure.[11]

While organic pigments are often weak X-ray scatterers, most classes, including β-naphthol and Naphthol AS types, yield good diffraction data.[9] However, analysis can be complicated by the presence of inorganic fillers and extenders in formulated paints, which may obscure the weaker diffraction peaks of the organic pigment.[12]

Experimental Protocols & Data Analysis

The determination of a crystal structure from powder diffraction data is a multi-step process that involves careful sample preparation, precise data collection, and sophisticated data analysis, most notably the Rietveld refinement method.

Sample Preparation and Data Collection

The goal of sample preparation is to produce a randomly oriented sample of fine, homogenous powder to ensure that all possible crystal planes are exposed to the X-ray beam.

Methodology:

-

Sample Grinding: The pigment powder is gently ground in an agate mortar and pestle to reduce particle size and preferred orientation effects. For formulated products like paints, the binding medium may need to be removed first, although analysis is often attempted on the complete system.[13]

-

Sample Mounting: The fine powder is packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane.

-

Data Acquisition: The diffraction pattern is collected using a powder diffractometer, typically with Cu-Kα radiation. Data is collected over a specific angular range (e.g., 5° to 50° 2θ), with a defined step size and collection time per step to ensure good signal-to-noise ratio. Dry organic pigment powders typically produce their most identifiable diffraction patterns below 2θ ≈ 30°.[9]

Structure Solution and Rietveld Refinement

For pigments where the crystal structure is unknown, solving it from powder data is a significant challenge. However, once a plausible structural model is obtained (either from single-crystal data of a related compound, computational prediction, or electron diffraction), the Rietveld method is used to refine this model against the experimental XRPD data.[8][11][14]

The Rietveld method is a powerful least-squares refinement technique that fits a calculated diffraction profile to the entire observed experimental pattern.[11] This involves refining various parameters simultaneously, including instrumental parameters, unit cell dimensions, and atomic coordinates.[11][15]

Detailed Protocol for Rietveld Refinement:

-

Initial Model: A starting crystal structure model is required. This includes the space group, approximate unit cell parameters, and the fractional coordinates of all atoms in the asymmetric unit.

-

Background Subtraction: The background of the experimental pattern is modeled and subtracted.

-

Unit Cell Refinement: The lattice parameters (a, b, c, α, β, γ) are refined to match the observed peak positions accurately.

-

Profile Shape Refinement: Parameters defining the peak shape (which is a convolution of instrumental and sample effects like crystallite size and strain) are refined.

-

Atomic Parameter Refinement: The atomic coordinates and isotropic displacement parameters (thermal motion) are refined. For organic molecules, it is common to use a "rigid body" refinement, where the molecule's known geometry is constrained while its position and orientation within the unit cell are refined.

-

Goodness-of-Fit: The refinement is iterated until the difference between the calculated and observed patterns is minimized. The quality of the fit is assessed using numerical indicators such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²).

The workflow for determining and refining a crystal structure from powder data is visualized below.

Quantitative Data: Crystal Structures of Key Pigments

The following tables summarize crystallographic data for several commercially important monoazo lake pigments, determined primarily through powder diffraction techniques.

Table 1: Crystallographic Data for C.I. Pigment Red 57:1 (Lithol Rubine) Hydrates [16]

| Parameter | Monohydrate | Anhydrous Phase |

| Formula | Ca(C₁₈H₁₂N₂O₆S)·H₂O | Ca(C₁₈H₁₂N₂O₆S) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 25.158 | 24.318 |

| b (Å) | 6.911 | 6.841 |

| c (Å) | 10.793 | 10.748 |

| β (°) | 92.59 | 91.13 |

| Volume (ų) | 1874.1 | 1785.1 |

| Z | 4 | 4 |

C.I. Pigment Red 57:1 is a calcium salt widely used in printing inks.[3][17] Its crystal structure reveals a double-layer arrangement of polar and non-polar regions.[1][16]

Table 2: Crystallographic Data for C.I. Pigment Red 48 Hydrates [16]

| Parameter | P.R. 48:2 (α-phase, Monohydrate) | P.R. 48 Monosodium Salt Monohydrate | P.R. 48 Monosodium Salt Dihydrate |

| Formula | Ca[C₁₈H₁₁ClN₂O₆S]·H₂O | Na⁺·C₁₈H₁₂ClO₆S⁻·H₂O | Na⁺·C₁₈H₁₂ClO₆S⁻·2H₂O |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | P2₁/c | P2₁/c |

| a (Å) | 7.025 | 11.231 | 10.999 |

| b (Å) | 10.334 | 7.009 | 7.152 |

| c (Å) | 14.808 | 24.908 | 25.048 |

| α (°) | 97.99 | 90 | 90 |

| β (°) | 96.69 | 97.43 | 98.41 |

| γ (°) | 101.44 | 90 | 90 |

| Volume (ų) | 1029.0 | 1944.4 | 1948.3 |

| Z | 2 | 4 | 4 |

C.I. This compound:2 is a calcium laked pigment known for its bluish-red shade and good heat stability.[4] The data shows that even the cation and degree of hydration significantly alter the crystal symmetry and unit cell.

Table 3: Crystallographic Data for β-Naphthol Pigments [7]

| Parameter | Pigment Red 4 (PR4) | Pigment Red 40 (PR40) |

| Tautomeric Form | Keto/Hydrazone | Keto/Hydrazone |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 7.4293 | 10.3869 |

| b (Å) | 28.537 | 5.8139 |

| c (Å) | 7.5501 | 11.8198 |

| β (°) | 115.118 | 98.166 |

| Volume (ų) | 1448.6 | 706.54 |

| Z | 4 | 2 |

These pigments are not lakes but are foundational monoazo structures. Single-crystal X-ray diffraction definitively proved their existence in the keto/hydrazone form, highlighting the importance of direct structural evidence over historical nomenclature.[7]

Complementary and Supporting Analytical Techniques

While XRPD is central, a multi-technique approach is often necessary for a comprehensive characterization of monoazo lake pigments.

-

Spectroscopic Methods:

-

Raman and Infrared (IR) Spectroscopy: These vibrational techniques provide information about chemical bonds and functional groups, helping to confirm the azo vs. hydrazone tautomeric form and identify the pigment's chemical class.[6][13][18]

-

Solid-State Nuclear Magnetic Resonance (ssNMR): Particularly useful for investigating tautomerism, polymorphism, and the local environment of specific nuclei (e.g., ¹³C, ¹⁵N) within the crystal lattice.[6][16]

-

UV-Vis Spectroscopy: Used to characterize the colorimetric properties and can be employed to study pigment stability and degradation.[19][20]

-

-

Thermal Analysis:

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These methods are used to assess the thermal stability of pigments, identify decomposition temperatures, and study phase transitions.[20][21] TGA is particularly useful for quantifying the water of hydration in laked pigments.[21]

-

The relationship between these techniques in a comprehensive analytical strategy is illustrated below.

Conclusion

The crystal structure analysis of monoazo lake pigments is a complex but essential field for advancing colorant technology. Due to the microcrystalline nature of these materials, X-ray powder diffraction, coupled with the powerful Rietveld refinement method, stands as the primary tool for structural elucidation. The data reveals that subtle changes in cation, hydration state, or molecular substituents can lead to significant differences in crystal packing, which in turn governs the macroscopic properties of the pigment. A comprehensive understanding requires an integrated analytical approach, where crystallographic data from XRPD is supported by spectroscopic and thermal methods to build a complete structure-property profile. Future advancements in computational crystal structure prediction and high-resolution diffraction techniques will continue to deepen our understanding of these industrially vital materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pigment Red 57:1 | 5281-04-9 [chemicalbook.com]

- 4. chempoint.com [chempoint.com]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. sdc.org.uk [sdc.org.uk]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Combined X-ray Diffraction and Raman Identification of Synthetic Organic Pigments in Works of Art: From Powder Samples to Artists' Paints [repository.si.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. zeyachem.net [zeyachem.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Thermochromic Pigment Analysis: Techniques for Evaluating Color-Changing Materials | Separation Science [sepscience.com]

- 21. Structure and Stability Characterization of Natural Lake Pigments Made from Plant Extracts and Their Potential Application in Polymer Composites for Packaging Materials - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Color: An In-depth Technical Guide to the Historical Development of Azo Pigment Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core of azo pigment research, tracing its historical development from the foundational discoveries of the 19th century to the advent of more sophisticated structures in the mid-20th century. This document provides a detailed exploration of the synthesis, properties, and analytical characterization of these pivotal colorants, offering valuable insights for researchers in materials science, chemistry, and the pharmaceutical sciences, where azo compounds continue to find new applications.

A Historical Overview: From Aniline to a Spectrum of Hues

The journey of azo pigments is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. The discovery of aniline, a derivative of coal tar, unlocked a world of chromatic possibilities that had been previously reliant on natural sources.

The story of azo colorants begins with the groundbreaking work of Peter Griess in 1858, who discovered the diazotization reaction, a chemical process that converts a primary aromatic amine into a diazonium salt.[1][2] This highly reactive intermediate proved to be the key to unlocking a vast new class of colored compounds. The subsequent coupling of these diazonium salts with electron-rich aromatic compounds, such as phenols and anilines, gave rise to the first azo dyes, characterized by the presence of the nitrogen-nitrogen double bond (-N=N-), the chromophore responsible for their vibrant colors.[3]

The first commercial azo dye, Bismarck Brown, was prepared by Peter Griess in 1863.[4] This was soon followed by a wave of discoveries, including Para Red in 1885, which is considered one of the first azo pigments.[2] The late 19th and early 20th centuries witnessed a rapid expansion of the azo pigment portfolio with the introduction of Lithol Red (1899), Hansa Yellow (1909), and the Diarylide Yellows and Oranges (1911).[2] These early pigments, while revolutionary, often exhibited limitations in terms of lightfastness, heat stability, and solvent resistance.

The mid-20th century saw significant advancements with the development of benzimidazolone pigments in the 1960s.[2] These pigments incorporated a benzimidazolone moiety into their structure, resulting in a marked improvement in their performance properties, paving the way for high-performance pigments used in demanding applications.

Key Milestones in Azo Pigment Development:

| Year | Discovery/Development | Significance |

| 1858 | Peter Griess discovers the diazotization reaction.[1][2] | Foundational chemical reaction for the synthesis of all azo colorants. |

| 1863 | Peter Griess prepares Bismarck Brown, the first azo dye.[4] | Marks the beginning of the commercialization of azo colorants. |

| 1885 | Para Red is discovered.[2] | One of the first synthetic organic pigments. |

| 1899 | Lithol Red is patented. | An important early red azo pigment. |

| 1909 | Hansa Yellow is introduced.[2] | A significant monoazo yellow pigment. |

| 1911 | Diarylide Yellows and Oranges are developed.[2] | A new class of disazo pigments with improved properties. |

| 1960s | Benzimidazolone pigments are developed.[2] | Introduction of high-performance azo pigments with enhanced stability. |

The Core Chemistry: Synthesis of Azo Pigments

The synthesis of azo pigments is a two-step process that has remained fundamentally unchanged since its discovery: diazotization followed by azo coupling.

Diazotization of Primary Aromatic Amines

In this initial step, a primary aromatic amine is converted to a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂) at low temperatures (0-5 °C). Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric acid or sulfuric acid.

The low temperature is crucial to prevent the highly reactive diazonium salt from decomposing. The resulting diazonium salt solution is then immediately used in the subsequent coupling reaction.

Azo Coupling

The second step involves the reaction of the diazonium salt with a coupling component. This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile. The coupling component is typically an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine.

The position of the coupling on the aromatic ring of the coupling component is directed by the substituents already present on the ring. For example, with phenols and naphthols, coupling usually occurs at the para position to the hydroxyl group, unless this position is already occupied, in which case it will occur at the ortho position. The pH of the reaction medium is a critical parameter in the coupling reaction and is optimized for each specific pigment synthesis.

Experimental Protocols for Key Historical Azo Pigments

The following sections provide detailed methodologies for the synthesis of two historically significant azo pigments, Para Red and Lithol Red. These protocols are based on historical accounts and modern laboratory practices.

Synthesis of C.I. Pigment Red 1 (Para Red)

Para Red is a monoazo pigment synthesized from p-nitroaniline and 2-naphthol (B1666908).

Materials:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

2-Naphthol (β-Naphthol)

-

Sodium Hydroxide (B78521) (NaOH)

-

Distilled Water

-

Ice

Procedure:

Step 1: Diazotization of p-Nitroaniline

-

In a 250 mL beaker, prepare a solution of 3.5 g of p-nitroaniline in 10 mL of concentrated HCl and 20 mL of water. Heat the mixture gently to dissolve the amine, then cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve 1.8 g of sodium nitrite in 10 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, stir the mixture for an additional 15 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt of p-nitroaniline.

Step 2: Azo Coupling

-

In a 500 mL beaker, dissolve 3.6 g of 2-naphthol in 25 mL of a 10% sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.

-

A brilliant red precipitate of Para Red will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

Step 3: Isolation and Purification

-

Filter the precipitated pigment using a Büchner funnel.

-

Wash the filter cake thoroughly with cold distilled water until the washings are neutral.

-

Dry the pigment in an oven at 60-70 °C.

-

The dried pigment can be ground to a fine powder.

Synthesis of C.I. Pigment Red 49 (Lithol Red)

Lithol Red is a laked azo pigment, typically prepared as a sodium, barium, or calcium salt. The following protocol describes the synthesis of the sodium salt of Lithol Red.

Materials:

-

Tobias acid (2-naphthylamine-1-sulfonic acid)

-

Sodium Carbonate (Na₂CO₃)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

2-Naphthol (β-Naphthol)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure:

Step 1: Diazotization of Tobias Acid

-

In a 500 mL beaker, create a slurry of 11.2 g of Tobias acid in 100 mL of water.

-

Add a solution of 2.7 g of sodium carbonate in 20 mL of water to the slurry to dissolve the Tobias acid. Cool the resulting solution to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve 3.5 g of sodium nitrite in 15 mL of cold water.

-

Slowly add the sodium nitrite solution to the cold Tobias acid solution.

-

With constant stirring, slowly add 10 mL of concentrated hydrochloric acid, keeping the temperature below 5 °C.

-

Stir the mixture for 20 minutes to complete the diazotization.

Step 2: Azo Coupling

-

In a 1 L beaker, dissolve 7.2 g of 2-naphthol in 150 mL of a 5% sodium hydroxide solution. Cool this solution to 5 °C.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.

-

A deep red precipitate of the sodium salt of Lithol Red will form.

-

Continue stirring the mixture for 1 hour, allowing the temperature to slowly rise to room temperature.

Step 3: Isolation and Purification

-

Heat the suspension to 80-90 °C for 30 minutes to improve the filterability of the pigment.

-

Filter the hot suspension using a Büchner funnel.

-

Wash the filter cake with hot water until the washings are colorless.

-

Dry the pigment in an oven at 80-90 °C.

Quantitative Data and Performance Properties

The performance of a pigment is determined by a range of properties, including its color, lightfastness, heat stability, and resistance to solvents. The following tables summarize available quantitative data for some key historical azo pigments.

Table 1: Colorimetric Data (CIELAB D65/10°)

| Pigment | C.I. Name | L | a | b* |

| Hansa Yellow Light | Pigment Yellow 3 | 91.22 | -12.88 | 94.71 |

| Diarylide Yellow | Pigment Yellow 12 | 78.16 | 28.14 | 99.4 |

| Diarylide Yellow | Pigment Yellow 83 | 78.90 | 32.01 | 99.00 |

Note: CIELAB values can vary depending on the specific manufacturing process, particle size, and measurement conditions.

Table 2: Lightfastness and Heat Stability

| Pigment | C.I. Name | Lightfastness (Blue Wool Scale) | Heat Stability (°C) |

| Para Red | Pigment Red 1 | Fair (approx. 3-4) | ~250 |

| Lithol Red | Pigment Red 49 | Poor to Fair (2-4) | ~200-250 |

| Hansa Yellow | Pigment Yellow 3 | Good (5-6) | ~150 |

| Diarylide Yellow | Pigment Yellow 13 | Good (6) | ~150 |

| Diarylide Yellow | Pigment Yellow 83 | Very Good (6-7) | ~200 |

Note: Lightfastness ratings can vary depending on the concentration of the pigment (masstone vs. tint) and the binder system used. Heat stability indicates the temperature at which the pigment begins to decompose or change color.

Table 3: Solvent Resistance

| Pigment | C.I. Name | Water | Ethanol | Xylene |

| Para Red | Pigment Red 1 | Good | Fair | Fair |

| Lithol Red | Pigment Red 49 | Poor (bleeds) | Fair | Good |

| Hansa Yellow | Pigment Yellow 3 | Excellent | Good | Fair (bleeds) |

| Diarylide Yellow | Pigment Yellow 83 | Excellent | Very Good | Good |

Note: Solvent resistance is typically rated on a scale of 1 to 5 (1=Poor, 5=Excellent) and indicates the tendency of the pigment to bleed or dissolve in the specified solvent.

Evolution of Azo Pigment Classes: A Logical Relationship

The historical development of azo pigments can be viewed as a progression towards improved performance. This evolution is characterized by increasing molecular complexity and the incorporation of specific chemical moieties to enhance stability.

Conclusion

The historical development of azo pigment research is a testament to the power of organic synthesis in creating novel materials with tailored properties. From the initial discovery of the diazotization and coupling reactions to the rational design of high-performance benzimidazolone pigments, the field has continuously evolved to meet the growing demands for durable and vibrant colorants. The foundational knowledge of the synthesis and properties of these historical pigments remains highly relevant today, providing a basis for the development of new functional materials, including those with applications in drug delivery, diagnostics, and advanced materials. This guide serves as a comprehensive resource for researchers seeking to understand the fundamental principles and experimental methodologies that have shaped this important class of organic compounds.

References

An In-depth Technical Guide to the Environmental Impact of Pigment Red 48 Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides a comprehensive technical overview of the environmental impact associated with the synthesis of Pigment Red 48. It details the manufacturing process, analyzes the resulting waste streams, and summarizes the ecotoxicological and human health data. The document includes detailed experimental protocols for key toxicological assessments and outlines a representative wastewater treatment workflow.

Introduction

This compound (PR48) is a monoazo pigment widely used in printing inks, plastics, paints, and cosmetics to impart a vibrant red hue. It belongs to the family of azo colorants, which are characterized by the presence of one or more azo groups (-N=N-). The final product is typically a metal salt, or "lake," of the azo dye, which renders it insoluble in water and most organic solvents. The most common variants include the barium (PR48:1), calcium (PR48:2), strontium (PR48:3), and manganese (PR48:4) salts.[1] While essential to many industries, the synthesis of these pigments involves multi-step chemical processes that generate significant environmental concerns, primarily related to wastewater effluent and the toxicological profile of the parent compound and its potential degradation products.

This guide serves as a technical resource for understanding and mitigating the environmental footprint of this compound production.

Synthesis of this compound

The synthesis of this compound is a multi-stage process rooted in classical azo chemistry. The general pathway involves diazotization of an aromatic amine followed by a coupling reaction with a naphthol derivative, and finally, precipitation with a metal salt.

Core Chemical Reactions

The primary precursors for this compound are:

-

Diazo Component: 2-amino-4-chloro-5-methylbenzenesulfonic acid (also known as 2B Acid or C.I. Azoic Diazo Component 1).

-

Coupling Component: 3-hydroxy-2-naphthoic acid (also known as β-oxynaphthoic acid or BONA).

The synthesis proceeds via the following key steps:

-

Diazotization: The aromatic amine (2B Acid) is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (typically hydrochloric acid, HCl) at low temperatures (0-5°C) to form a diazonium salt.

-

Coupling: The resulting diazonium salt is then reacted with the coupling component (BONA), which has been dissolved in an alkaline solution (e.g., sodium hydroxide). This electrophilic substitution reaction forms the soluble azo dye.

-

Laking/Precipitation: An aqueous solution of a metal salt (e.g., calcium chloride for PR48:2 or barium chloride for PR48:1) is added to the soluble dye solution. This causes the precipitation of the insoluble metal-azo complex, the pigment.

-

Finishing: The precipitated pigment is filtered, washed extensively with water to remove residual salts and unreacted starting materials, dried, and then pulverized to the desired particle size.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound:2 (Calcium salt).

References

In-Depth Technical Guide on the Thermal Decomposition Products of C.I. 15865:1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of C.I. Pigment Red 48:1 (C.I. 15865:1), a BONA (β-oxynaphthoic acid) pigment. This document details the primary decomposition products, the mechanisms of degradation, and the analytical techniques used for their characterization. The information is presented to support research, safety assessments, and development processes where this pigment may be subjected to elevated temperatures.

Executive Summary

The thermal decomposition of C.I. 15865:1, a barium salt of 4-((5-chloro-4-methyl-2-sulfonatophenyl)azo)-3-hydroxy-2-naphthoic acid, primarily proceeds through the cleavage of the azo bond. This initial fragmentation, occurring at elevated temperatures, leads to the formation of two main aromatic compounds: 3-chloro-4-methylbenzenamine and 2-naphthol (B1666908). Subsequent secondary reactions, such as decarboxylation of the 2-naphthol moiety, can also occur. The principal analytical method for identifying these decomposition products is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and the temperature ranges of decomposition.

Thermal Decomposition Products

The primary thermal decomposition of C.I. 15865:1 involves the homolytic cleavage of the azo linkage (-N=N-), which is the most thermally labile part of the molecule. This fragmentation results in the formation of two primary radical species that subsequently stabilize to form distinct aromatic compounds.

Table 1: Primary Thermal Decomposition Products of C.I. 15865:1

| Decomposition Product | Chemical Structure | Molar Mass ( g/mol ) | Method of Identification |

| 3-chloro-4-methylbenzenamine | C₇H₈ClN | 141.60 | Py-GC/MS |

| 2-naphthol | C₁₀H₈O | 144.17 | Py-GC/MS |

Note: Quantitative yield data for the thermal decomposition products of C.I. 15865:1 is not extensively available in the reviewed literature. The relative amounts of these products can be influenced by the specific pyrolysis conditions.

Thermal Decomposition Pathway

The thermal degradation of C.I. 15865:1 follows a well-established pattern for BONA azo pigments. The process can be visualized as a multi-step sequence.

Methodological & Application

Application Notes & Protocols: A Theoretical Framework for Utilizing Pigment Red 48 as a Biological Tracer

Disclaimer: The following document outlines a theoretical framework for the potential use of Pigment Red 48 and its variants as a biological tracer. To date, there is no established body of published research validating this compound for this specific application. The protocols and data presented are based on the known physicochemical properties of the pigment and adapted from general methodologies for nanoparticle and dye tracers. Extensive validation would be required to establish the efficacy, safety, and reliability of this pigment for in vitro or in vivo biological tracing.

Introduction to this compound

This compound (PR48) is a monoazo organic pigment widely used in industrial applications such as inks, paints, plastics, and coatings due to its vibrant red hue and good lightfastness.[1][2] It exists in various salt forms, including sodium (Na+), calcium (Ca2+), barium (Ba2+), and manganese (Mn2+), which are designated as PR48:1 (Barium), PR48:2 (Calcium), PR48:3 (Strontium), and PR48:4 (Manganese), respectively.[3] While its primary use is industrial, its properties—such as low water solubility, particulate nature, and low mammalian toxicity—present a hypothetical basis for its investigation as a biological tracer for specific applications like bulk tissue marking, cell population tracking, or as a component in composite nanoparticles.

Physicochemical and Toxicological Data

Successful application of an exogenous agent in a biological system requires a thorough understanding of its properties and safety profile. The following tables summarize key data for this compound variants, compiled from material safety data sheets and regulatory assessments.

Table 1: Physicochemical Properties of this compound Variants

| Property | C.I. This compound (Disodium Salt) | C.I. This compound:1 (Barium Salt) | C.I. This compound:2 (Calcium Salt) |

| C.I. Name | 15865 | 15865:1 | 15865:2 |

| CAS No. | 3564-21-4[3] | 7585-41-3 | 7023-61-2[2][3] |

| Molecular Formula | C₁₈H₁₁ClN₂Na₂O₆S[4] | C₁₈H₁₁BaClN₂O₆S[1] | C₁₈H₁₁CaClN₂O₆S[2] |

| Molecular Weight | 464.79 g/mol [4] | 556.14 g/mol [1] | 458.89 g/mol [5] |

| Appearance | Red Powder | Red Powder[1] | Bright Red Powder |

| Solubility | Soluble, likely to be mobile[3] | Insoluble in water and organic solvents | Insoluble in water and organic solvents |

| Bioaccumulation Potential | Low (Kow of -1.25)[3] | No data available | No data available |

Table 2: Summary of Toxicological Data for this compound Variants

| Endpoint | Result | Species | Method / Guideline | Reference |

| Acute Oral LD50 | > 2,000 mg/kg bw | Rat | Not specified | [3] |

| Acute Oral LD50 | > 5,000 mg/kg bw | Rat | OECD Guideline 401 | [6] |

| Acute Oral LD50 | > 6,400 mg/kg bw | Rat | Not specified | [7] |

| Skin Irritation | Non-irritant | Rabbit | OECD Guideline 404 | [6] |

| Eye Irritation | Non-irritant | Rabbit | OECD Guideline 405 | [6] |

| Mutagenicity | Not mutagenic | N/A | Not specified | [3] |

| Aquatic Toxicity (Fish) | LC50 > 100 mg/L (96 h) | Danio rerio | Not specified | [7] |

| Aquatic Toxicity (Daphnia) | EC50 > 100 mg/L (48 h) | Daphnia magna | OECD Guideline 202 | [6][7] |

The data indicates a low order of acute toxicity and a low likelihood of bioaccumulation, which are favorable characteristics for a potential biological tracer.[3] However, the lack of chronic toxicity data necessitates caution and further study.[3]

Theoretical Applications in Biological Studies

Given its particulate and insoluble nature (for salt forms other than disodium), PR48 could theoretically be explored for:

-

Cellular Labeling and Tracking: As a phagocytic tracer for macrophages or other phagocytic cells in vitro.

-

Tissue Marking: For macroscopic marking of injection sites or tissues in preclinical animal studies.

-

Flow and Distribution Studies: As a component of a larger nanoparticle formulation to study biodistribution, clearance, and uptake mechanisms.[8]

The pigment's bright color allows for simple colorimetric or bright-field microscopy detection. While some vendors classify it as a "fluorescent dye,"[5][9][10] its fluorescent properties (quantum yield, excitation/emission spectra) are not well-documented in the available literature and would require thorough characterization.

Experimental Protocols (Theoretical)

The following protocols are hypothetical and serve as a starting point for researchers interested in exploring the feasibility of this compound as a biological tracer.

Protocol 1: Preparation of this compound:2 (Calcium Salt) Suspension for In Vitro Studies

This protocol describes the preparation of a sterile stock suspension of PR48:2, suitable for cell culture applications.

Materials:

-

This compound:2 (C.I. 15865:2) powder

-

Pluronic F-127 or sterile-filtered Bovine Serum Albumin (BSA) solution (10% w/v)

-

Dulbecco's Phosphate-Buffered Saline (DPBS), sterile

-

Bath sonicator

-

0.22 µm syringe filters

-

Sterile conical tubes

Procedure:

-

Pre-wetting: Weigh 10 mg of PR48:2 powder into a sterile 50 mL conical tube. Add 100 µL of sterile ethanol (B145695) to wet the powder and break up aggregates. Vortex briefly.

-

Surfactant Addition: Add 10 mL of sterile DPBS containing 0.1% (w/v) Pluronic F-127 or 1% BSA. The surfactant helps to create a more stable and uniform suspension.

-

Sonication: Place the tube in a bath sonicator and sonicate for 30 minutes at room temperature. This step is critical for dispersing the pigment particles.

-

Sterilization (Optional): As autoclaving may alter the pigment's properties, prepare the suspension under aseptic conditions. If sterility is a concern, the final suspension can be filtered through a 0.22 µm filter, although this may remove larger pigment particles. Characterization of the filtered suspension is essential.

-

Characterization: Characterize the particle size distribution and concentration of the final suspension using techniques like Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA).

-

Storage: Store the stock suspension at 4°C, protected from light. Re-sonicate briefly before each use to ensure a homogenous suspension.

Protocol 2: In Vitro Cellular Uptake Assay by Macrophages

This protocol outlines a method to assess the phagocytosis of PR48:2 particles by a macrophage-like cell line (e.g., RAW 264.7).

Materials:

-

RAW 264.7 cells

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

PR48:2 stock suspension (from Protocol 1)

-

24-well tissue culture plates

-

Trypan Blue solution

-

Bright-field microscope

-

Flow cytometer (optional)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Prepare working concentrations of the PR48:2 suspension (e.g., 1, 10, 50, 100 µg/mL) by diluting the stock suspension in complete culture medium. Remove the old medium from the cells and add the PR48:2-containing medium. Include an untreated control well.

-

Incubation: Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C and 5% CO₂.

-

Washing: After incubation, gently aspirate the medium and wash the cells three times with 1 mL of cold DPBS to remove any non-internalized pigment particles.

-

Quenching (Optional): To distinguish between internalized and membrane-bound particles, add Trypan Blue solution (0.04%) for 2 minutes to quench the color of extracellular particles before the final wash.

-

Qualitative Assessment (Microscopy): Observe the cells under a bright-field microscope. Internalized pigment will appear as red puncta within the cytoplasm. Capture images for documentation.

-

Quantitative Assessment (Flow Cytometry): a. Detach the cells using a gentle cell scraper (trypsin may be avoided if it affects cell integrity). b. Resuspend the cells in FACS buffer (DPBS + 2% FBS). c. Analyze the cells on a flow cytometer. The red pigment may exhibit some forward and side scatter properties, and potentially fluorescence in a specific channel (e.g., PE or PE-Cy5), which must be determined empirically. Gate on the live cell population and quantify the percentage of "positive" cells and the mean signal intensity.

Visualization of Workflows and Concepts

Diagram 1: General Experimental Workflow

This diagram illustrates the logical steps for evaluating a novel particulate tracer like this compound.

Caption: Workflow for evaluating this compound as a biological tracer.

Diagram 2: Cellular Uptake Pathway Hypothesis

This diagram shows the hypothesized mechanism of cellular uptake for particulate PR48 by a phagocytic cell.

Caption: Hypothesized phagocytic uptake and lysosomal accumulation of PR48.

Considerations and Future Directions

-

Optical Properties: A critical first step is to thoroughly characterize the fluorescence spectrum (excitation and emission maxima) and quantum yield of PR48 variants in various biological media to determine their suitability for fluorescence-based detection.

-

Surface Modification: The surface of PR48 particles could be functionalized to attach targeting ligands (e.g., antibodies, peptides) or to improve colloidal stability in biological fluids.

-

Biodegradation: As an azo dye, PR48 may be subject to enzymatic degradation (e.g., by azoreductases in the gut or liver), which could lead to the release of potentially aromatic amines.[3] The metabolic fate of the pigment in a biological system is a crucial area for investigation.

-

Alternative Formulations: Encapsulating the pigment within a biocompatible polymer shell (e.g., PLGA) could create more uniform nanoparticles, improve stability, and provide a platform for controlled release or functionalization.[8][11][12]

References

- 1. This compound:1 | CymitQuimica [cymitquimica.com]

- 2. China this compound:2 / CAS 7023-61-2 factory and manufacturers | Precise Color [precisechem.com]

- 3. epa.gov [epa.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. additivesforpolymer.com [additivesforpolymer.com]

- 7. echemi.com [echemi.com]

- 8. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C.I. This compound | Fluorescent Dye | 7023-61-2 | Invivochem [invivochem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. NanoBiotechnology Protocols | NHBS Academic & Professional Books [nhbs.com]

- 12. NanoBiotechnology Protocols | NHBS Academic & Professional Books [nhbs.com]

Application Notes and Protocols for the Dispersion of Pigment Red 48 in Polymer Matrices

For Researchers, Scientists, and Drug Development Professionals